molecular formula C11H7ClN4 B038049 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile CAS No. 118005-97-3

2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile

Cat. No.: B038049
CAS No.: 118005-97-3
M. Wt: 230.65 g/mol
InChI Key: QRUUQMRAWJZDCW-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile (CAS 338779-25-2) is a versatile heterocyclic building block and key intermediate in medicinal chemistry research. This compound, with the molecular formula C 11 H 7 ClN 4 and a molecular weight of 230.65, features a chloropyridazine moiety linked to a pyridine ring via an acetonitrile bridge, making it a valuable scaffold for the synthesis of more complex molecules . Its primary research application lies in the development of NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its overactivation is implicated in the pathogenesis of a wide range of diseases, including asthma, Alzheimer's disease, Parkinson's disease, and chronic obstructive pulmonary disease (COPD) . As a synthetic intermediate, this compound is used to create pyridazine derivatives that potently inhibit NLRP3, offering a promising therapeutic strategy for these inflammatory and autoimmune disorders . Researchers will find this high-purity compound essential for exploring new pathways in inflammatory disease research. It is supplied with batch-specific documentation and must be stored sealed in a dry environment at 2-8°C to maintain stability . Please Note: This product is intended for research applications only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-2-pyridin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-11-5-4-10(15-16-11)8(7-13)9-3-1-2-6-14-9/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUUQMRAWJZDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C#N)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955460
Record name (6-Chloropyridazin-3-yl)(pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338779-25-2
Record name (6-Chloropyridazin-3-yl)(pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridazine and 2-bromopyridine.

    Formation of Intermediate: The 6-chloropyridazine is reacted with a suitable base, such as sodium hydride, to form the corresponding anion. This anion is then reacted with 2-bromopyridine to form an intermediate compound.

    Nitrile Formation: The intermediate compound is then subjected to a reaction with a nitrile source, such as acetonitrile, under appropriate conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and automated systems may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloropyridazinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the nitrile or aromatic rings.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential as a pharmacophore in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for treating diseases such as:

  • Neurological Disorders : Research suggests that compounds with similar structures may modulate neurotransmitter systems, indicating potential applications in treating conditions like Alzheimer's and Parkinson's diseases.
  • Inflammatory Diseases : The compound's ability to inhibit specific enzymes involved in inflammatory pathways positions it as a potential anti-inflammatory agent.

Studies have shown that 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile exhibits biological activity by binding to specific proteins or enzymes. This interaction can modulate their activity, influencing various biochemical pathways. Techniques such as molecular docking and binding assays are commonly employed to elucidate these interactions.

Materials Science Applications

Beyond medicinal chemistry, this compound is explored for its potential in materials science:

  • Synthesis of Novel Materials : Its unique electronic properties may be harnessed in organic electronics or photonic devices.
  • Chemical Sensors : The compound's reactivity can be utilized in developing sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, inhibiting enzyme activity, or altering receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridazine-acetonitrile derivatives. Below is a comparative analysis with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Pyridazine-Acetonitrile Derivatives

Compound Name Substituents (R₁, R₂) Melting Point (°C) Key Spectral Data (IR, NMR) Bioactivity/Applications Reference ID
2-(6-Chloropyridazin-3-yl)-2-(4-chlorophenyl)acetonitrile R₁ = 4-Cl-C₆H₄, R₂ = Cl 144–146 IR: 2250 cm⁻¹ (C≡N), δ 5.65 ppm (s, 1H) Intermediate for fungicidal agents
2-(6-Chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile R₁ = 4-OCH₃-C₆H₄, R₂ = Cl 129–132 IR: 2251 cm⁻¹ (C≡N), δ 5.62 ppm (s, 1H) Antibacterial lead compound
2-(4-Chlorophenyl)-2-[6-(phenylthio)pyridazin-3-yl]acetonitrile R₁ = 4-Cl-C₆H₄, R₂ = SPh 163–165 IR: 2247 cm⁻¹ (C≡N), δ 5.58 ppm (s, 1H) Fungicidal activity (52% yield)
2-(4-Methoxyphenyl)-2-[6-(phenylthio)pyridazin-3-yl]acetonitrile R₁ = 4-OCH₃-C₆H₄, R₂ = SPh 135–137 IR: 2248 cm⁻¹ (C≡N), δ 5.55 ppm (s, 1H) Moderate antifungal properties
2-(2,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile R₁ = 2,4-Cl₂-C₆H₃, R₂ = Cl Not reported SMILES: Clc1ccc(Cl)c(c1)C(C#N)c1ccc(nn1)Cl Pesticide intermediate
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-α]pyridine-3-acetonitrile Heterocycle = imidazopyridine Not reported Molecular formula: C₁₅H₉Cl₂N₃ Insecticide development

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Electron-withdrawing groups (e.g., -Cl at R₁) increase melting points compared to electron-donating groups (e.g., -OCH₃) due to enhanced intermolecular interactions .
  • The phenylthio (-SPh) substituent at R₂ elevates melting points (135–165°C) relative to chloro analogs (129–146°C), likely due to increased molecular symmetry .

Spectral Trends :

  • The nitrile stretch (IR ~2250 cm⁻¹) remains consistent across analogs, confirming structural integrity .
  • Aromatic proton environments (NMR δ 5.55–5.65 ppm for methine protons) are sensitive to para-substituents on the phenyl ring .

Bioactivity :

  • Chlorophenyl derivatives exhibit stronger fungicidal activity than methoxyphenyl variants, attributed to the electron-withdrawing effect enhancing target binding .
  • Imidazopyridine analogs (e.g., 6-chloro-2-(4-chlorophenyl)imidazo[1,2-α]pyridine-3-acetonitrile) show promise in pest control but lack detailed thermal data .

Synthetic Utility: The nitrile group enables further derivatization (e.g., hydrolysis to amides or cyclization to tetrazoles) . Phenylthio-substituted compounds are synthesized via nucleophilic aromatic substitution with thiophenol, achieving 50–52% yields .

Biological Activity

Overview

2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile (CAS No. 338779-25-2) is a heterocyclic compound featuring a chlorinated pyridazine and a pyridine moiety. This compound is of interest in medicinal chemistry due to its potential biological activity and applications in drug development.

  • Molecular Formula : C12H9ClN4
  • Molecular Weight : 230.65 g/mol
  • Structural Characteristics : The compound contains a pyridazine ring substituted with a chlorine atom at the 6-position and a pyridine ring at the 2-position, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may modulate enzymatic activities or receptor functions, influencing various biochemical pathways.

Biological Activity and Applications

Research indicates that this compound has potential applications in several areas:

Medicinal Chemistry

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing treatments against infectious diseases.
  • Neurological Disorders : The compound is being investigated for its potential role as a pharmacophore in treating neurological conditions. Its structure may allow it to interact effectively with targets involved in neurodegenerative diseases.
  • Anti-inflammatory Effects : There is emerging evidence that compounds similar to this compound can modulate inflammatory pathways, providing a basis for further exploration in inflammatory disease models.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Studies have shown that modifications to the pyridazine and pyridine rings significantly affect potency and selectivity against various biological targets.

ModificationEffect on Activity
Chlorine substitution at position 6Enhances interaction with target enzymes
Variation in the pyridine ringAlters binding affinity and selectivity

Case Studies

Recent research highlights the importance of this compound in the context of infectious diseases:

  • Cryptosporidium Inhibition : In studies focusing on Cryptosporidium parvum, structural analogs demonstrated varying degrees of efficacy, with some compounds showing EC50 values as low as 0.17 μM, indicating strong potential for further development against parasitic infections .
  • Pantothenate Kinase Inhibition : Another study explored the optimization of related compounds targeting pantothenate kinase (PANK), crucial for coenzyme A biosynthesis. The findings suggested that modifications similar to those found in this compound could yield potent inhibitors with desirable pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst use). For example, analogs like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile were synthesized via cyclocondensation reactions under reflux with dichloromethane or ethanol as solvents . Purification techniques such as column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization are critical for isolating high-purity products. Monitoring reaction progress via TLC or HPLC is advised to minimize side products like bis-acrylonitriles, which can form under prolonged heating .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine NMR (¹H, ¹³C), IR, and mass spectrometry for structural elucidation. Key spectral features include:

  • ¹H NMR : Signals for pyridazine (δ 8.5–9.5 ppm) and pyridine (δ 7.5–8.5 ppm) protons, with distinct coupling patterns.
  • ¹³C NMR : Peaks for nitrile carbons (δ ~115–120 ppm) and aromatic carbons (δ 120–160 ppm).
  • IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (e.g., C₁₃H₁₀ClN₃: 243.69 g/mol) .

Q. What are the critical safety considerations when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential nitrile vapor release.
  • Storage : Store in airtight containers at room temperature, away from oxidizing agents .
  • Waste Disposal : Follow institutional guidelines for halogenated and nitrile-containing waste.

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies enhance the understanding of this compound’s electronic properties and reactivity?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) can predict:

  • Electron Distribution : Charge density maps to identify nucleophilic/electrophilic sites (e.g., nitrile group reactivity).
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to assess stability and potential for cycloaddition reactions .
  • Thermodynamic Parameters : Reaction enthalpies and activation energies for optimizing synthetic pathways .
    • Application : Compare computational results with experimental UV-Vis spectra (λmax ~250–300 nm for pyridazine derivatives) to validate models .

Q. What experimental approaches can resolve contradictions in reported biological activities of structurally related nitrile-pyridazine derivatives?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs (e.g., 2-(6-methylpyridazin-3-yl)acetonitrile) to isolate the impact of substituents on bioactivity .
  • Dose-Response Assays : Use standardized cell lines (e.g., HeLa or HEK293) with controls for cytotoxicity and off-target effects.
  • Data Normalization : Account for variations in assay conditions (e.g., solvent polarity, pH) that may alter compound solubility or stability .

Q. How can researchers design experiments to evaluate the environmental fate of this compound in aquatic systems?

  • Methodological Answer :

  • Hydrolysis Studies : Monitor degradation under varying pH (4–10) and temperature (20–40°C) to simulate natural conditions.
  • Photolysis : Expose solutions to UV light (λ = 254–365 nm) and analyze breakdown products via LC-MS .
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC₅₀) and bioaccumulation potential .

Q. What statistical methods are appropriate for analyzing variability in synthetic yields of this compound across multiple batches?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent ratio, catalyst loading).
  • ANOVA : Identify significant factors affecting yield (p < 0.05).
  • Regression Analysis : Model relationships between reaction parameters and output .

Key Research Gaps and Recommendations

  • Synthetic Scalability : Limited data on gram-scale synthesis; explore flow chemistry for continuous production.
  • Biological Targets : Prioritize kinase inhibition assays given structural similarity to pyridazine-based inhibitors .
  • Environmental Impact : Urgent need for biodegradation studies under OECD guidelines .

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